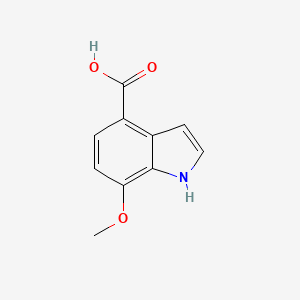

7-methoxy-1H-indole-4-carboxylic acid

Overview

Description

“7-methoxy-1H-indole-4-carboxylic acid” is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the total synthesis of ibogaine, a related compound, commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C10H9NO3 . It’s important to note that the structure of indole derivatives can be complex and may require advanced analytical techniques for accurate determination .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 191.19 and a linear formula of C10H9NO3 . It is a solid at room temperature .Scientific Research Applications

Selective Coupling and Synthesis

- Rh(III)-catalyzed Selective Coupling : A study reports a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, demonstrating a mild and efficient method for diverse product formation with selective C-C and C-C/C-N bond formation, indicating potential for creating complex molecules involving 7-methoxy-1H-indole-4-carboxylic acid derivatives (Jing Zheng, Yan Zhang, Sunliang Cui, 2014).

Biological Activity

- Novel Class of CysLT1 Selective Antagonists : Research identified a derivative, specifically 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid, as a highly potent and selective CysLT1 antagonist, highlighting the therapeutic potential of this compound derivatives in treating conditions mediated by CysLT1 receptors (Hua-yan Chen et al., 2016).

Spectroscopic Studies

- Spectroscopic Profiling : A study on methyl 5-methoxy-1H-indole-2-carboxylate, a precursor to biologically active molecules, utilized spectroscopic techniques like FT-IR, FT-Raman, UV, 1H, and 13C NMR to explore its structure and reactivity, which could be relevant for derivatives of this compound in understanding their properties and interactions (M. S. Almutairi et al., 2017).

Synthetic Methodologies

- Regioselective Synthesis : A novel and highly efficient strategy for the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives was developed, showcasing the potential for constructing complex molecules with specific substitutions that could include this compound derivatives for various research applications (P. Sharma et al., 2020).

Mechanism of Action

Target of Action

Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used in the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

Indole derivatives are known to have broad-spectrum biological activities , suggesting they may have favorable pharmacokinetic properties.

Result of Action

It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The interaction between the host and the gut microbiota widely affects the immune and metabolic status , which could potentially influence the action of indole derivatives.

Future Directions

Biochemical Analysis

Cellular Effects

7-Methoxy-1H-indole-4-carboxylic acid has been found to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan . This suggests that it may have a significant impact on cellular processes.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, which could suggest a similar mechanism of action .

Metabolic Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .

Properties

IUPAC Name |

7-methoxy-1H-indole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-8-3-2-7(10(12)13)6-4-5-11-9(6)8/h2-5,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQMINPYUXCLFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C(=O)O)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

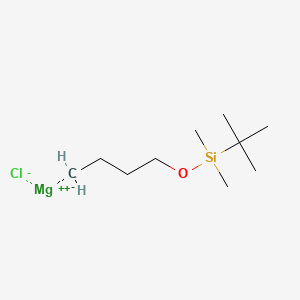

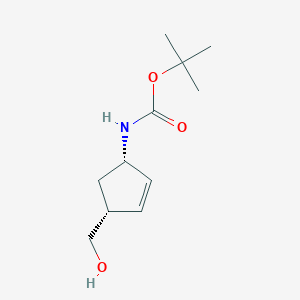

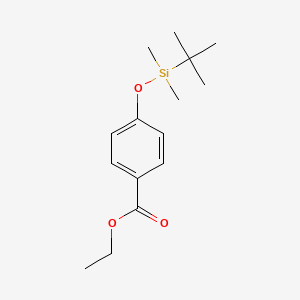

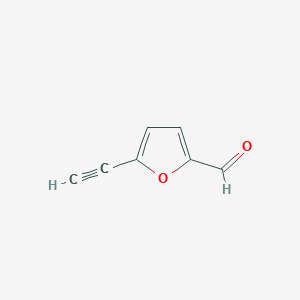

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)

![4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B3105432.png)